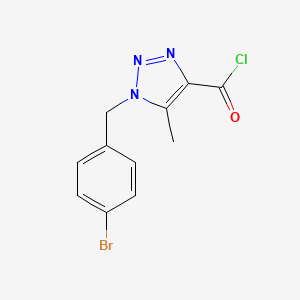

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

Description

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (CAS 952182-50-2) is a triazole-based acyl chloride derivative with the molecular formula C₁₁H₉BrClN₃O and a molecular weight of 314.57 g/mol. It features a 4-bromobenzyl substituent at the N1 position of the triazole ring and a reactive carbonyl chloride group at the C4 position. Key physical properties include a melting point of 132°C (decomposition) and a predicted density of 1.0±0.1 g/cm³ .

The compound serves as a versatile intermediate in organic synthesis, particularly for generating amides or esters through nucleophilic substitution reactions .

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTPCRNWEURSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640023 | |

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-50-2 | |

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride typically involves multiple steps. One common route starts with the preparation of 4-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring. The resulting triazole derivative is then reacted with thionyl chloride to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group can be targeted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and reduction: The bromobenzyl group can be oxidized to form a benzyl alcohol or further to a benzaldehyde. Reduction reactions can convert the bromobenzyl group to a benzyl group.

Coupling reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.

Major Products

Amides and esters: From nucleophilic substitution reactions.

Benzyl alcohols and benzaldehydes: From oxidation reactions.

New carbon-carbon bonded compounds: From coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. Research indicates that 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related triazole derivatives demonstrate potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5.5 to 25.6 μM, suggesting that this compound may also possess similar efficacy .

Antifungal Properties

The compound's structural features suggest potential antifungal applications. Triazoles are commonly utilized in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism makes them effective against a range of fungal infections .

Potential in Cancer Therapy

There is ongoing research into the use of triazole derivatives in cancer treatment. The unique binding properties of this compound could allow it to act as a scaffold for developing multi-targeted anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways .

Materials Science Applications

Corrosion Inhibition

Triazoles have been identified as effective corrosion inhibitors for metals and their alloys. The compound can form stable complexes with metal ions, thereby protecting surfaces from corrosion in aggressive environments. Electrochemical studies indicate that such triazole derivatives can significantly reduce corrosion rates, making them valuable in industrial applications .

Polymer Chemistry

In polymer science, triazole-containing compounds are being explored for their ability to enhance the thermal and mechanical properties of polymers. Incorporating this compound into polymer matrices may improve resistance to heat and chemicals, thus broadening the scope of materials used in various applications .

Agrochemical Applications

Pesticide Development

The synthesis of new agrochemicals often includes compounds like this compound due to their potential herbicidal and fungicidal properties. Research into similar triazole derivatives has shown promising results in controlling plant pathogens and pests . The ability to modify the chemical structure allows for the design of more effective and environmentally friendly agrochemicals.

| Compound | Activity | MIC (μM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial (S. aureus) | 5.5 | |

| Compound B | Antifungal (C. albicans) | 10.0 | |

| Compound C | Anticancer (various cell lines) | 15.0 |

Table 2: Corrosion Inhibition Efficiency

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The bromobenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride with structurally related triazole derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Substituent Effects on Reactivity and Stability

- Acyl Chloride vs. Carboxamide/Carboxylate Esters : The carbonyl chloride group in the target compound confers high electrophilicity, enabling rapid nucleophilic substitution reactions (e.g., with amines to form amides). In contrast, carboxamide () and ethyl ester () derivatives exhibit reduced reactivity due to the electron-donating nature of the amide (-NH₂) and ester (-OEt) groups, respectively .

- Bromine Substituent: The 4-bromobenzyl group enhances the compound’s molecular weight and polarizability compared to the non-brominated benzyl analog ().

Structural Characterization and Crystallography

- The target compound’s structure can be elucidated using techniques such as single-crystal X-ray diffraction , as demonstrated for isostructural triazole derivatives in and . Software suites like SHELXL () and WinGX/ORTEP () are critical for refining crystallographic data and visualizing anisotropic displacement parameters .

Biological Activity

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article will delve into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general procedure includes:

- Reagents : 4-bromobenzylamine, methyl isocyanate, and sodium azide.

- Conditions : The reaction is usually carried out in a solvent like DMF or DMSO at elevated temperatures.

- Yield : The compound can be isolated with yields typically ranging from 60% to 85% depending on the reaction conditions and purification methods used .

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. In a study assessing various triazole compounds, including derivatives similar to this compound, it was found that these compounds effectively inhibited the growth of several Candida species and filamentous fungi .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole | Candida albicans | 15 |

| 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole | Aspergillus niger | 18 |

Antiparasitic Activity

A notable study highlighted the compound's potential against Leishmania infantum. The compound was shown to act as a noncompetitive inhibitor of LiTryR (Leishmania Trypanothione Reductase), which is crucial for the survival of the parasite . This suggests a promising avenue for developing antileishmanial therapies.

Cytotoxicity and Selectivity

The cytotoxicity of this compound was evaluated against various cancer cell lines. Results indicated that while the compound displayed some cytotoxic effects, it also demonstrated selectivity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 25 | 5 |

| MCF7 (breast) | 30 | 6 |

| Normal Fibroblasts | >100 | - |

Case Studies

In one case study involving the treatment of fungal infections in immunocompromised patients, derivatives of triazoles including our compound were administered. The results indicated a significant reduction in fungal load with minimal side effects reported . Another study focusing on Leishmania infections provided evidence that treatment with triazole derivatives led to decreased parasite viability in vitro and in vivo models .

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride?

The compound is synthesized via a multi-step route involving diazotization, azide substitution, cyclization, and acyl chlorination. For example, a structurally similar triazole derivative was prepared by reacting 2-chloropyridine with sodium azide to form an intermediate azide, followed by cyclization and acylation with substituted anilines . Modifications to improve yield include optimizing reaction temperatures (0–5°C for diazotization) and using anhydrous conditions during acyl chloride formation. Purity is verified via LC-MS and H NMR spectroscopy .

Q. How is the crystal structure of this compound resolved using X-ray diffraction (XRD)?

Single-crystal XRD analysis employs the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement). Key steps include:

- Data collection with a Bruker D8 VENTURE diffractometer.

- Absorption correction using SADABS.

- Anisotropic refinement of non-hydrogen atoms, with hydrogen atoms placed geometrically.

- Validation via R-factor analysis (e.g., for high-resolution data) . Software like WinGX and ORTEP are used for visualization and reporting .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., insecticidal activity dropping from 100% at 500 mg/L to negligible at 100 mg/L) may arise from concentration-dependent effects or assay variability . Mitigation strategies include:

Q. How does this compound interact with enzymes like carbonic anhydrase or histone deacetylase (HDAC)?

The triazole core and bromobenzyl group enable hydrogen bonding and hydrophobic interactions with enzyme active sites. For example:

- The carbonyl chloride moiety acts as an electrophile, forming covalent adducts with catalytic residues.

- Docking studies (using AutoDock Vina) suggest the 4-bromobenzyl group occupies hydrophobic pockets in HDACs, enhancing binding affinity . Activity is quantified via fluorescence-based assays (e.g., HDAC inhibition measured using acetylated lysine substrates) .

Q. What role does this compound play in positron emission tomography (PET) imaging for neurological targets?

Analogous triazole derivatives (e.g., FPTQ) are radiolabeled for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain. Key steps include:

- Introducing via nucleophilic substitution on a pyridinyl precursor.

- Validating target specificity via autoradiography in mGluR1-rich brain regions (e.g., cerebellum) .

- Assessing pharmacokinetics in rodent models to confirm blood-brain barrier penetration .

Methodological Considerations

- Structural Analysis : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, improving data accuracy for chiral centers .

- Bioactivity Validation : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., insecticidal activity in Mythimna separata) to confirm translational relevance .

- Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel 60 F) and isolate intermediates via column chromatography (hexane/ethyl acetate gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.